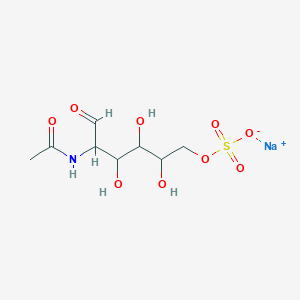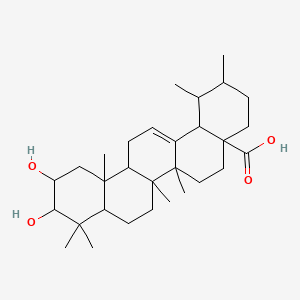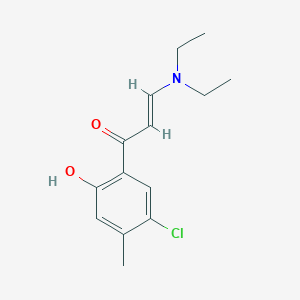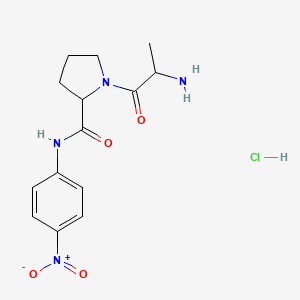![molecular formula C39H62O12 B12322621 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12322621.png)
2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5’,7,9,13-tetramethylspiro[5-oxapentacyclo[108002,904,8013,18]icos-18-ene-6,2’-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a complex organic compound characterized by multiple hydroxyl groups and a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the spiro structure and the introduction of hydroxyl groups. Common synthetic routes may include:
Stepwise construction of the spiro structure: This can be achieved through cyclization reactions.
Introduction of hydroxyl groups: This can be done through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Use of catalysts: To increase the efficiency of the reactions.
Purification techniques: Such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Further oxidation of hydroxyl groups to form ketones or aldehydes.
Reduction: Reduction of the spiro structure to open the ring.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Osmium tetroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could lead to ring-opened structures.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple hydroxyl groups.
Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.
Industry: Use in the synthesis of specialized materials or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its interactions with specific molecular targets. For example:
Enzyme inhibition: The compound might inhibit certain enzymes by binding to their active sites.
Signal transduction pathways: It could affect cellular signaling pathways by interacting with receptors or other proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Uniqueness
This compound’s uniqueness lies in its spiro structure and multiple hydroxyl groups, which confer specific chemical properties and potential biological activities.
Propiedades
Fórmula molecular |
C39H62O12 |
|---|---|
Peso molecular |
722.9 g/mol |
Nombre IUPAC |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-33(45)31(43)34(27(16-40)49-36)50-35-32(44)30(42)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3 |
Clave InChI |
ZUMDKMTZYHACBK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)C)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12322560.png)




